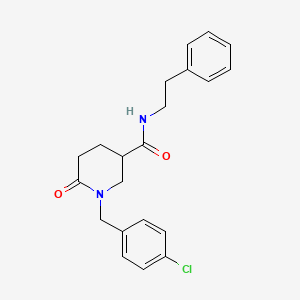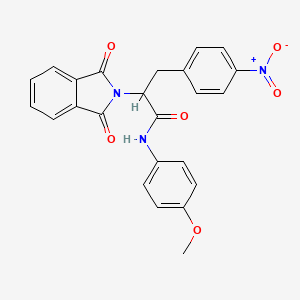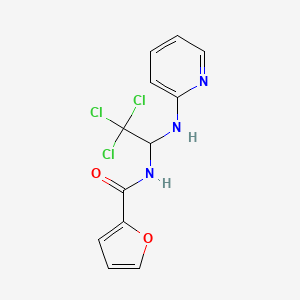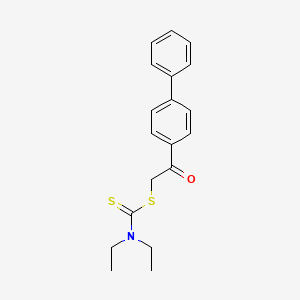![molecular formula C19H24O3 B5240615 1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5240615.png)
1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a tert-butyl group attached to a benzene ring, which is further substituted with a 2-(4-methoxyphenoxy)ethoxy group
Preparation Methods
The synthesis of 1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and bases like potassium carbonate or sodium hydroxide.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve efficient production.
Chemical Reactions Analysis
1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethoxy groups, using reagents like sodium hydride or potassium tert-butoxide, leading to the formation of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with specific properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules, such as enzymes or receptors.
Medicine: Research into its potential therapeutic applications includes exploring its activity as a pharmacophore in drug design.
Industry: It is utilized in the production of specialty chemicals, including intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic and ether groups enable it to participate in various binding interactions, influencing biological pathways. For example, it may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting downstream processes.
Comparison with Similar Compounds
1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene can be compared with similar compounds such as:
1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene: This compound also features tert-butyl and methoxyethoxy groups but differs in the substitution pattern on the benzene ring.
1-tert-butyl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene: This compound has an additional ethoxy group, leading to differences in reactivity and applications.
Properties
IUPAC Name |
1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19(2,3)15-5-7-17(8-6-15)21-13-14-22-18-11-9-16(20-4)10-12-18/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLNVIUFIUYGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-phenylethyl)-4-{[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5240535.png)
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-[4-(2-methylpropoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B5240539.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-thienyl)acetamide](/img/structure/B5240545.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5240560.png)

![2-(3,4-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5240571.png)
![1-[4-[4-(dimethylamino)phenyl]-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone](/img/structure/B5240575.png)
![[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5240579.png)
![1-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5240587.png)




